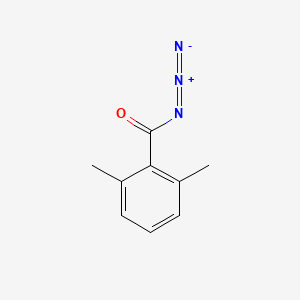

2,6-Dimethylbenzoyl azide

CAS No.: 106323-97-1

Cat. No.: VC19190288

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106323-97-1 |

|---|---|

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | 2,6-dimethylbenzoyl azide |

| Standard InChI | InChI=1S/C9H9N3O/c1-6-4-3-5-7(2)8(6)9(13)11-12-10/h3-5H,1-2H3 |

| Standard InChI Key | NSIKRJAOFLZNIZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)C(=O)N=[N+]=[N-] |

Introduction

Structural and Molecular Characteristics

Chemical Identity

2,6-Dimethylbenzoyl azide (C₉H₉N₃O) is derived from 2,6-dimethylbenzoic acid via conversion to its acyl chloride intermediate, followed by nucleophilic substitution with sodium azide . The molecular structure features a planar benzoyl group with sterically demanding methyl substituents at the ortho positions, which influence its reactivity and physical properties.

Table 1: Physical Properties of 2,6-Dimethylbenzoyl Azide

Synthesis and Reaction Pathways

Preparation from 2,6-Dimethylbenzoyl Chloride

The most straightforward synthesis involves treating 2,6-dimethylbenzoyl chloride with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile :

This reaction proceeds via nucleophilic acyl substitution, with the azide ion displacing the chloride. Yields exceed 80% under optimized conditions (0–5°C, 4–6 hours) .

Alternative Routes

Recent advances highlight the use of trichloroisocyanuric acid (TCCA) and triphenylphosphine (PPh₃) to convert carboxylic acids directly to acyl azides . While this method avoids handling acyl chlorides, it requires stringent temperature control and is less efficient for sterically hindered substrates like 2,6-dimethylbenzoic acid.

Spectral Characterization

Infrared Spectroscopy

The azide functional group exhibits a strong asymmetric stretching vibration at 2100–2200 cm⁻¹, while the carbonyl (C=O) stretch appears near 1690 cm⁻¹ . The methyl groups contribute to C-H stretching modes at 2920–2860 cm⁻¹.

Table 2: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| -N₃ | 2135 | Strong |

| C=O | 1694 | Strong |

| C-H (CH₃) | 2924 | Medium |

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 500 MHz):

-

¹³C NMR (CDCl₃, 125 MHz):

Reactivity and Applications

Click Chemistry

2,6-Dimethylbenzoyl azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles . The steric bulk of the methyl groups may slow reaction kinetics compared to unsubstituted analogs but enhances regioselectivity for 1,4-disubstituted triazoles .

Curtius Rearrangement

Heating the azide induces the Curtius rearrangement, producing an isocyanate intermediate. This reactivity is exploited in peptide coupling and polyurethane synthesis:

Comparative Analysis with Related Acyl Azides

Table 3: Comparison of Selected Acyl Azides

| Compound | Melting Point (°C) | Azide IR (cm⁻¹) | Applications |

|---|---|---|---|

| 2,6-Dimethylbenzoyl azide | 30–32 | 2135 | Polymer chemistry |

| Benzoyl azide | 25–27 | 2137 | Peptide synthesis |

| 4-Nitrobenzoyl azide | 67–69 | 2154 | Energetic materials |

The ortho-methyl groups in 2,6-dimethylbenzoyl azide reduce its solubility in water compared to para-substituted analogs but enhance compatibility with nonpolar solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume